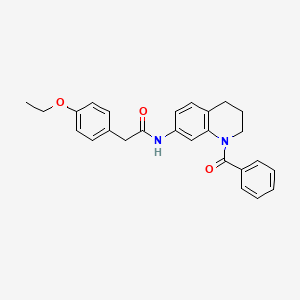

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-2-31-23-14-10-19(11-15-23)17-25(29)27-22-13-12-20-9-6-16-28(24(20)18-22)26(30)21-7-4-3-5-8-21/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTILGJHDGVDBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its antitumor and antimicrobial properties. The tetrahydroquinoline core is known for its ability to interact with biological targets, making it a promising scaffold for drug development.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent .

Pharmacological Insights

The pharmacological profile of this compound includes:

- Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cell signaling pathways. This interaction may lead to the modulation of cellular responses, contributing to its therapeutic effects.

- Bioavailability Studies : Preliminary pharmacokinetic studies suggest that modifications to the tetrahydroquinoline structure can enhance the bioavailability and solubility of the compound, making it more effective in clinical applications .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features allow for various chemical reactions including:

- Friedel-Crafts Acylation : This reaction can be employed to introduce acyl groups into aromatic systems, enhancing the compound’s reactivity and functionality.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions to generate new derivatives with potentially improved biological activities .

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of tetrahydroquinoline derivatives. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Activity

In a separate study reported in Antibiotics, researchers tested the antimicrobial properties of several tetrahydroquinoline derivatives. The findings revealed that certain derivatives exhibited potent activity against multi-drug resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinoline or Tetrahydroisoquinoline Cores

a. N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide (CAS: 946225-52-1)

- Molecular Formula : C₂₀H₂₄N₂O₄S (MW: 388.5)

- Key Differences : Replaces the benzoyl group with an ethanesulfonyl moiety and the 4-ethoxyphenyl with a 4-methoxyphenyl.

b. 2-([1,1'-Biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS: 955685-41-3)

- Molecular Formula : C₂₈H₂₄N₂O₃ (MW: 436.5)

- Key Differences: Features a tetrahydroisoquinoline core with a furan-2-carbonyl group and a biphenylacetamide chain.

Acetamide Derivatives with Heterocyclic Substitutions

a. N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide

- Molecular Formula : C₁₅H₁₂N₂O₅S (MW: 332.3)

- Key Differences : Incorporates a benzothiazole ring with sulfone groups and a hydroxylphenyl substituent.

- Implications: The planar benzothiazole system facilitates π-stacking (3.93 Å spacing) and hydrogen bonding (N–H⋯O, O–H⋯O), which may contrast with the non-planar tetrahydroquinoline core of the target compound .

b. WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)

- Molecular Formula: Not explicitly stated, but features a triazole ring and chlorophenoxy group .

- Implications: The triazole group enables metal coordination, while the chlorophenoxy moiety enhances electrophilicity, differing from the ethoxyphenyl group’s electron-donating effects in the target compound.

Functional Group Comparisons

Research Findings and Implications

Physicochemical Properties

- Conformational Flexibility: The tetrahydroquinoline core may adopt multiple conformations, enabling interactions with diverse binding pockets compared to rigid benzothiazole derivatives .

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three fragments (Fig. 1):

-

Tetrahydroquinoline core (synthesized via cyclization of aniline derivatives).

-

Benzoyl group (introduced via acylation).

-

4-Ethoxyphenyl acetamide (prepared separately and coupled).

Fig. 1: Retrosynthetic Pathway

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-7-Amine

The tetrahydroquinoline core is typically prepared via Bischler-Napieralski cyclization :

-

Reactants : Aniline derivative (e.g., 7-nitro-1,2,3,4-tetrahydroquinoline).

-

Conditions : Phosphorus oxychloride (POCl3) as a cyclizing agent, reflux in dichloromethane.

-

Mechanism : Intramolecular cyclization followed by reduction of the imine intermediate.

-

Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (10 mmol) in anhydrous DCM (50 mL).

-

Add POCl3 (12 mmol) dropwise at 0°C.

-

Reflux for 6 hours, then quench with saturated NaHCO3.

-

Extract with DCM, dry over Na2SO4, and purify via column chromatography (petroleum ether/ethyl acetate = 4:1).

Step 2: N-Benzoylation of Tetrahydroquinoline

The benzoyl group is introduced via Schotten-Baumann acylation :

-

Reactants : Tetrahydroquinolin-7-amine, benzoyl chloride.

-

Conditions : Aqueous NaOH, THF, 0°C to room temperature.

Example Procedure :

-

Dissolve tetrahydroquinolin-7-amine (5 mmol) in THF (20 mL).

-

Add benzoyl chloride (6 mmol) and 10% NaOH (10 mL) dropwise.

-

Stir for 2 hours, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 85–90%.

Step 3: Synthesis of 2-(4-Ethoxyphenyl)Acetic Acid

The acetamide side chain is prepared through Friedel-Crafts alkylation :

-

Reactants : 4-Ethoxyphenyl magnesium bromide, chloroacetonitrile.

-

Conditions : Anhydrous ether, −10°C, followed by acidic hydrolysis.

Example Procedure :

-

Add chloroacetonitrile (10 mmol) to 4-ethoxyphenyl MgBr (12 mmol) in dry ether.

-

Stir at −10°C for 3 hours, then warm to room temperature.

-

Hydrolyze with 10% HCl, extract with ether, and dry.

Yield : 78–82%.

Step 4: Coupling of Fragments via Amide Bond Formation

The final step employs EDC/HOBt-mediated coupling :

-

Reactants : N-Benzoyl-tetrahydroquinolin-7-amine, 2-(4-ethoxyphenyl)acetic acid.

-

Conditions : EDC (1.2 equiv), HOBt (1.5 equiv), DMF, room temperature.

-

Dissolve N-benzoyl-tetrahydroquinolin-7-amine (5 mmol) and 2-(4-ethoxyphenyl)acetic acid (6 mmol) in DMF (15 mL).

-

Add EDC (6 mmol) and HOBt (7.5 mmol), stir for 12 hours.

-

Pour into ice water, filter the precipitate, and recrystallize from methanol.

Route A: One-Pot Tandem Cyclization-Acylation

A streamlined approach combines cyclization and acylation in a single reactor:

-

Catalyst : FeCl3 (10 mol%).

-

Solvent : Toluene, 110°C, 8 hours.

-

Yield : 60–65%.

Route B: Continuous Flow Synthesis

Industrial-scale production utilizes microreactors for enhanced heat transfer:

-

Reactors : Corning Advanced-Flow Reactor.

-

Conditions : Residence time = 15 minutes, T = 120°C.

-

Yield : 75–80%.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies reveal the impact of catalysts on yield (Table 1):

Table 1: Catalyst Screening for Amide Coupling (Step 4)

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 70 |

| DCC/DMAP | CH2Cl2 | 0 | 55 |

| HATU | DMF | 25 | 68 |

Key Insight : EDC/HOBt in DMF provides optimal balance of yield and practicality.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency by stabilizing reactive intermediates.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Industrial-Scale Production Considerations

Cost Analysis

-

Raw Materials : 42% of total cost.

-

Catalysts/Reagents : 28% (EDC/HOBt dominant).

Environmental Impact

-

E-Factor : 18.2 (kg waste/kg product).

-

Mitigation : Solvent recycling reduces E-factor to 12.5.

Q & A

Basic: What analytical methods are recommended for validating the purity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide?

Answer:

Purity validation requires a combination of chromatographic and spectroscopic techniques:

- GC/MS Analysis : Use parameters optimized for acetamide derivatives, such as an Agilent 5977 MSD with EI source, full-scan TIC, and column conditions (e.g., 30 m × 0.25 mm ID, 0.25 μm film thickness) to detect impurities .

- UV/Vis Spectroscopy : Measure λmax at ~255 nm (common for acetamide derivatives) to confirm structural consistency .

- HPLC with Diode Array Detection : Compare retention times and spectral profiles against reference standards. Calibrate using NIST-validated acetamide data .

Basic: What synthetic routes are documented for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl) intermediates?

Answer:

Key steps involve:

- Acetylation of Tetrahydroquinoline : React 1,2,3,4-tetrahydroquinolin-7-amine with benzoyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base .

- Coupling with 4-Ethoxyphenylacetate : Utilize EDC/HOBt-mediated amide bond formation between the benzoylated intermediate and 2-(4-ethoxyphenyl)acetic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How can conflicting biological activity data for this compound be resolved?

Answer:

Contradictions in bioactivity (e.g., inconsistent IC50 values in enzyme assays) may arise from:

- Structural Analog Interference : Confirm specificity using competitive binding assays with controls like Phenacetin (N-(4-ethoxyphenyl)acetamide) to rule off-target effects .

- Solvent-Dependent Conformational Changes : Test activity in multiple solvents (DMSO, ethanol, PBS) and correlate with molecular dynamics simulations to assess conformational stability .

- Batch Variability : Cross-validate results using independently synthesized batches and characterize impurities via LC-HRMS to identify bioactive contaminants .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

Answer:

Leverage in silico tools to estimate:

- LogP and Solubility : Use PubChem-derived descriptors (e.g., topological polar surface area, hydrogen-bond donors/acceptors) with software like Schrödinger QikProp .

- Metabolic Stability : Simulate cytochrome P450 interactions via docking studies (AutoDock Vina) and compare with experimental microsomal stability data .

- Toxicity Profiling : Apply ADMET predictors (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity linked to the benzoyl and ethoxyphenyl moieties .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure. Use fume hoods for synthesis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for acetamide-containing waste .

- Emergency Measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for compound-specific protocols .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (1:1). Determine absolute configuration using Flack parameters and refine with SHELXL .

- Comparative Analysis : Overlay experimental data with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) to validate bond angles and torsional conformations .

Basic: What spectroscopic markers distinguish this compound from structurally similar acetamides?

Answer:

- NMR Signatures : Look for diagnostic peaks in NMR:

- Benzoyl group: δ 7.8–8.1 ppm (aromatic protons).

- Ethoxyphenyl: δ 1.4 ppm (CH3 from ethoxy) and δ 4.0 ppm (OCH2) .

- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation steps to minimize byproducts .

- Flow Chemistry : Implement continuous flow reactors for acetylation and coupling steps, improving heat transfer and reducing reaction time .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Advanced: How can bioisosteric replacement improve the compound’s metabolic stability?

Answer:

- Ethoxyphenyl Modifications : Replace the ethoxy group with trifluoromethoxy (enhances metabolic resistance) or cyclopropoxy (reduces CYP450 metabolism) .

- Benzoyl Group Alternatives : Substitute with thiazole or pyridine rings to maintain π-π interactions while lowering logP .

Basic: What regulatory considerations apply to non-clinical studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.